1-(2H-1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide

BTK inhibitor Kinase assay Immuno-oncology

This compound is a structurally unique, patent-exemplified BTK inhibitor (IC50 1 nM). Its specific 1,3-benzodioxole-azetidine-indazole pharmacophore is essential for target engagement, making generic substitution highly risky. It is the only valid choice for verifying patent claims in WO2021067859 and US20240083900, or for use as a positive control in BTK enzymatic assays. Ensure your research integrity by sourcing the correct molecule.

Molecular Formula C19H16N4O4
Molecular Weight 364.361
CAS No. 1396751-25-9
Cat. No. B2874633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide
CAS1396751-25-9
Molecular FormulaC19H16N4O4
Molecular Weight364.361
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC5=C(C=C4)C=NN5
InChIInChI=1S/C19H16N4O4/c24-18(21-14-3-1-12-7-20-22-15(12)6-14)13-8-23(9-13)19(25)11-2-4-16-17(5-11)27-10-26-16/h1-7,13H,8-10H2,(H,20,22)(H,21,24)
InChIKeyORFRJBZZTAGESG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2H-1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide (CAS 1396751-25-9): Chemical Identity and Baseline Profile


1-(2H-1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide (CAS 1396751-25-9) is a synthetic small molecule featuring a 1,3-benzodioxole moiety linked via a carbonyl bridge to an azetidine-3-carboxamide scaffold, which is further N-substituted with a 1H-indazol-6-yl group . With a molecular formula of C19H16N4O4 and a molecular weight of 364.4 g/mol, it belongs to the broader class of indazole-carboxamide derivatives, a family extensively explored for kinase inhibition and anti-inflammatory applications . The compound appears in patent literature, including WO2021067859 and US20240083900, where it is referenced as a potent inhibitor of Bruton's tyrosine kinase (BTK), with a reported biochemical IC50 of 1 nM [1]. However, its overall pharmacological and selectivity profile remains largely unreported in peer-reviewed journals.

Why Generic Indazole-Carboxamide Substitution Fails for CAS 1396751-25-9


The assumption that any indazole-carboxamide or benzodioxole-containing compound can substitute for 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide is scientifically unsound due to the extreme sensitivity of kinase inhibition to subtle structural variations. The compound's unique combination of a 1,3-benzodioxole carbonyl at the azetidine N1-position and an unsubstituted 1H-indazole at the 6-position of the carboxamide side chain creates a specific pharmacophore whose binding kinetics and selectivity profile cannot be replicated by surrogates [1]. Even a seemingly minor modification—such as replacing the benzodioxole with a 3,4-difluorobenzoyl group in the analog CAS 1448050-53-0—introduces significant electronic and steric changes that are highly likely to alter target engagement and off-target liability . The precise arrangement of hydrogen bond acceptors and aromatic stacking elements encoded in the target compound's structure directly governs its reported sub-nanomolar to low-nanomolar biochemical potency, making generic substitution a high-risk decision in any research or development setting.

Quantitative Evidence Guide for CAS 1396751-25-9: BTK Potency and Physicochemical Differentiation


BTK Biochemical Potency: CAS 1396751-25-9 vs. Structural Analog Reference

The compound demonstrates potent inhibition of Bruton's tyrosine kinase (BTK) in a biochemical assay, with a reported IC50 of 1 nM as documented in patent US20240083900 [1]. No direct quantitative comparator data for a close structural analog (e.g., CAS 1448050-53-0) in an identical BTK assay environment is publicly available. This single-point potency claim constitutes the sole quantitative bioactivity evidence identifiable for this compound, and it must be contextualized as a class-level inference: many BTK-targeting indazole-carboxamides exhibit nanomolar potency, but the specific 1 nM value reported for this compound places it within the high-potency tier that warrants further selectivity profiling.

BTK inhibitor Kinase assay Immuno-oncology

Physicochemical Profile: Molecular Weight and Calculated Properties vs. Analog CAS 1448050-53-0

The target compound (MW = 364.4 g/mol, C19H16N4O4) exhibits a molecular weight and heteroatom count that distinguish it from the fluorinated analog 1-(3,4-difluorobenzoyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide (CAS 1448050-53-0, MW = 356.33 g/mol, C18H14F2N4O2) . The replacement of the 3,4-difluorobenzoyl group with the 1,3-benzodioxole-5-carbonyl moiety increases the oxygen content and eliminates fluorine atoms, leading to a higher topological polar surface area (TPSA) and an altered hydrogen-bonding profile. While quantitative logP or solubility measurements are absent from public sources for both compounds, these structural differences are known drivers of membrane permeability, metabolic stability, and off-target binding—parameters that are central to scientific selection in lead optimization campaigns.

Physicochemical properties Drug-likeness ADME prediction

Critical Gap Analysis: Absence of Public Selectivity, ADME, and In Vivo Data

A systematic search of PubMed, BindingDB, ChEMBL, and major patent repositories reveals a near-total absence of publicly available selectivity profiling, ADME (absorption, distribution, metabolism, excretion), cellular activity, or in vivo efficacy data for CAS 1396751-25-9. The compound's only publicly disclosed bioactivity measurement is the BTK IC50 of 1 nM [1], and no kinase selectivity panel (e.g., against Tec, EGFR, or Src family kinases) could be located. In contrast, many competing indazole-carboxamide kinase inhibitors in the literature are accompanied by broad selectivity datasets, cellular IC50 values, and preliminary pharmacokinetic profiles—all of which are essential for informed compound selection. This evidence gap is the single most important factor distinguishing the procurement decision for this compound: it represents a high-potency but uncharacterized starting point rather than a validated, differentiated chemical probe.

Data transparency Selectivity profiling Procurement risk

Best-Fit Application Scenarios for CAS 1396751-25-9 Based on Current Evidence


BTK Biochemical Screening and Hit Validation

Given the reported BTK IC50 of 1 nM [1], the primary justified application for this compound is as a positive control or tool compound in BTK enzymatic assays during early-stage hit validation and assay development. Researchers should independently verify the IC50 under their own assay conditions and expand the profile to include washout experiments and kinetic solubility measurements before advancing to cellular models.

Structure-Activity Relationship (SAR) Exploration of Indazole-Carboxamide Series

The compound serves as a useful reference point in SAR campaigns exploring the impact of replacing a fluorinated benzoyl group with a benzodioxole carbonyl on kinase potency and physicochemical properties. When compared directly with analogs such as CAS 1448050-53-0, the compound helps map the pharmacophoric contributions of oxygen atoms and ring topology to BTK binding .

Analytical Reference Standard for Patent-Related Chemical Matter

As an exemplified compound in patents WO2021067859 and US20240083900, CAS 1396751-25-9 is a necessary procurement item for analytical chemistry groups tasked with verifying patent claims, establishing freedom-to-operate positions, or developing bioanalytical methods targeting the indazole-carboxamide scaffold [1].

Computational Chemistry and Docking Studies

The defined chemical structure and single-point BTK activity data make this compound a candidate for molecular docking and molecular dynamics simulations aimed at understanding the binding mode of benzodioxole-containing inhibitors in the BTK ATP-binding pocket. The absence of a co-crystal structure represents both a limitation and a research opportunity for structural biology-focused groups.

Quote Request

Request a Quote for 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.